molecular formula C9H8F3IO5S B14277017 Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester CAS No. 138720-01-1

Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester

Cat. No.: B14277017
CAS No.: 138720-01-1
M. Wt: 412.12 g/mol
InChI Key: YMCBMOVTCMAJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanesulfonic acid group, a trifluoromethyl group, an iodine atom, and a methoxymethoxy group attached to a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxymethoxylation: The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a base.

    Esterification: The final step involves the esterification of the phenol with methanesulfonic acid and trifluoromethylation using trifluoromethanesulfonic anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products

    Substitution Reactions: Products include substituted phenyl esters with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxymethoxy group.

    Reduction Reactions: Products include alcohols derived from the reduction of the ester group.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester involves its interaction with molecular targets through its functional groups. The methanesulfonic acid group can act as a strong acid, facilitating protonation and activation of substrates. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. The iodine atom can participate in halogen bonding interactions, while the methoxymethoxy group can undergo metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, trifluoro-, 2-iodo-4-(methoxymethoxy)phenyl ester
  • Methanesulfonic acid, trifluoro-, 2-iodo-3-(ethoxymethoxy)phenyl ester
  • Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)benzyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the iodine atom provides a site for further functionalization through substitution reactions.

Properties

CAS No.

138720-01-1

Molecular Formula

C9H8F3IO5S

Molecular Weight

412.12 g/mol

IUPAC Name

[2-iodo-3-(methoxymethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C9H8F3IO5S/c1-16-5-17-6-3-2-4-7(8(6)13)18-19(14,15)9(10,11)12/h2-4H,5H2,1H3

InChI Key

YMCBMOVTCMAJBJ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.